
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt), commonly abbreviated as DPPG-Na (PG(16:0/16:0)), is a synthetic phospholipid with two saturated palmitoyl chains (16:0) esterified at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₃₈H₇₄O₁₀P • Na, with a molecular weight of 745.0 g/mol . The head group consists of a phospho-rac-glycerol moiety, conferring an anionic charge at physiological pH. DPPG-Na is widely used to construct liposomes, micelles, and biomimetic membranes for drug delivery, membrane biophysics studies, and protein-lipid interaction research . Its high purity (≥98%) and stability (≥2 years at -20°C) make it a standard in lipid-based formulations .
Properties
Molecular Formula |
C38H74NaO8P |
---|---|
Molecular Weight |
713.0 g/mol |
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl propyl phosphate |
InChI |
InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1 |
InChI Key |
SKVWIBXHTOHOAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: 1,2-DPPG can be synthesized through chemical reactions involving palmitic acid and glycerol. One common method is esterification, where palmitic acid reacts with glycerol to form the phospholipid.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial-scale production methods involve large-scale esterification processes, often using automated reactors.
Chemical Reactions Analysis
Reactions: 1,2-DPPG can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Delivery Systems
Liposomal Formulations
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol is widely utilized in liposomal formulations due to its ability to enhance the delivery of therapeutic agents. Liposomes formed with this compound can encapsulate drugs, improving their bioavailability and targeting capabilities. For instance, studies have shown that liposomal formulations containing this phospholipid can effectively deliver anticancer drugs to tumor sites while minimizing systemic toxicity .
Case Study: Cancer Treatment
In a study published in the Journal of Controlled Release, researchers demonstrated that liposomes incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol significantly improved the therapeutic efficacy of doxorubicin in breast cancer models. The liposomes not only enhanced drug accumulation in tumor tissues but also reduced side effects associated with conventional chemotherapy .
Vaccine Development
Adjuvant Formulation
This compound is crucial in the formulation of vaccine adjuvants, which are substances that enhance the body’s immune response to an antigen. By incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol into vaccine formulations, researchers have noted improved immunogenicity and efficacy.
Case Study: Influenza Vaccine
A clinical trial investigated the use of 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol as an adjuvant in an influenza vaccine. Results indicated that subjects receiving the adjuvanted vaccine exhibited a stronger immune response compared to those receiving the vaccine alone, highlighting its potential for enhancing vaccine effectiveness .
Biotechnology Research
Cell Culture Media
In biotechnology, this phospholipid is employed in cell culture media to support the growth of various cell lines. Its role as a surfactant helps maintain cell membrane integrity and promotes cellular interactions necessary for research and development.
Case Study: Stem Cell Research
Research published in Stem Cell Reports utilized 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol in the culture medium for human pluripotent stem cells. The study found that its inclusion significantly improved cell viability and differentiation potential, making it a valuable component for regenerative medicine applications .
Cosmetic Industry
Emulsifying Agent
In cosmetics, 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol is used for its emulsifying properties. It helps stabilize formulations by reducing surface tension between oil and water phases, resulting in smoother textures and enhanced product stability.
Case Study: Skincare Products
Several skincare products incorporate this phospholipid to improve texture and hydration. A comparative study on moisturizers revealed that those containing 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol had superior hydration effects compared to those without it .
Food Industry
Food Emulsifier
This compound is also utilized as a food emulsifier, helping maintain consistency and quality in processed food products. Its ability to stabilize emulsions makes it beneficial for various food applications.
Case Study: Salad Dressings
A study examining salad dressings formulated with 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol found that it significantly improved texture and shelf-life compared to traditional emulsifiers. The findings suggest its potential for enhancing product quality in the food industry .
Mechanism of Action
- 1,2-DPPG interacts with other lipids, proteins, and ions within cell membranes.
- It influences membrane curvature, stability, and protein binding.
- Molecular targets include membrane receptors, transporters, and enzymes.
Comparison with Similar Compounds
Table 1: Key Properties of DPPG-Na and Analogous Phospholipids
*Calculated values based on molecular formulas.
Key Differences and Research Findings
Acyl Chain Length and Phase Behavior
- DPPG-Na vs. DMPG-Na : DMPG-Na (14:0 chains) has a lower phase transition temperature (Tm) compared to DPPG-Na (16:0 chains). Shorter chains reduce van der Waals interactions, resulting in higher membrane fluidity at room temperature .
- DPPG-Na vs. DSPG-Na : DSPG-Na (18:0 chains) exhibits a higher Tm (~55°C) than DPPG-Na (~41°C), making it suitable for high-temperature applications .
Head Group Functionality
- Anionic vs. Zwitterionic Head Groups : DPPG-Na’s anionic phosphoglycerol head group enables electrostatic interactions with cationic proteins (e.g., antimicrobial peptides) . In contrast, DPPC (zwitterionic phosphocholine) forms stable bilayers resistant to protein insertion .
- DPPG-Na vs. DPPS-Na : DPPS-Na’s serine head group participates in apoptosis signaling and membrane curvature modulation, unlike DPPG-Na’s inert glycerol group .
Biological Activity
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt), commonly referred to as DPPG, is a phospholipid that plays a significant role in various biological processes. This compound is characterized by its molecular formula and a molecular weight of approximately 713 g/mol. Its unique structure allows it to participate in membrane formation and signaling pathways, making it a critical component in cell biology and biochemistry.
Membrane Formation and Stability
DPPG is primarily utilized in the formation of lipid bilayers, which are essential for cellular membranes. It has been shown to enhance membrane stability and fluidity, contributing to the integrity of cellular structures. The presence of palmitic acid chains allows for optimal packing within the lipid bilayer, influencing membrane permeability and protein function .
Cell Signaling
DPPG is involved in various signaling pathways, particularly in the context of phosphatidic acid (PA) metabolism. PA is known to activate several downstream signaling cascades, including:
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and growth.
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- NF-κB Signaling : Plays a role in immune response and inflammation .
Effects on Cell Types
Research indicates that DPPG can stimulate diverse biological responses across different cell types:
- Platelet Aggregation : DPPG has been shown to promote platelet aggregation, which is vital for blood clotting .
- Neuronal Signaling : It influences neuronal activity and synaptic transmission, suggesting a role in neurobiology .
- Immune Response : DPPG modulates immune cell functions, impacting inflammation and infection responses .
Case Studies and Experimental Results
- Lipid Bilayer Studies : In studies involving artificial lipid bilayers composed of DPPG, researchers observed enhanced stability under varying temperature conditions. This stability is critical for applications in drug delivery systems where lipid formulations are used .
- Cell Proliferation Assays : In vitro assays demonstrated that DPPG can enhance the proliferation of certain cancer cell lines by activating growth factor receptors through its signaling pathways .
- Pharmacological Applications : DPPG has been explored as a potential carrier for drug delivery systems due to its ability to encapsulate therapeutic agents while maintaining biological activity. Its use in formulating liposomes has shown promise in targeted drug delivery .
Data Table
Q & A
Advanced Research Question
- Solid-state NMR : Use P NMR to study headgroup orientation and H NMR to probe acyl chain dynamics.
- Surface plasmon resonance (SPR) : Quantify binding kinetics with proteins (e.g., annexins) by immobilizing lipid vesicles on L1 sensor chips.
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer stability and lipid-protein interactions.
- Cryo-EM : Resolve bilayer curvature effects in vesicle fusion assays .
What quality control measures should be implemented when using this compound in protein-lipid interaction studies?
Basic Research Question
- Purity validation : Use thin-layer chromatography (TLC) with ninhydrin staining to detect free amines or mass spectrometry (MS) for molecular weight confirmation.
- Batch consistency : Compare multiple lots via HPLC-ELSD to ensure <2% variation in retention times.
- Functional assays : Validate lipid functionality via fluorescence anisotropy (e.g., DPH probes for membrane fluidity) or calcein leakage assays for vesicle integrity .
How does the acyl chain saturation of this compound influence its role in membrane fusion mechanisms?
Advanced Research Question
The fully saturated dipalmitoyl chains enhance membrane rigidity , reducing spontaneous fusion but promoting calcium-dependent fusion in systems like synaptic vesicles. To study this:
- Prepare asymmetric bilayers with this compound in the inner leaflet and unsaturated lipids (e.g., DOPC) in the outer leaflet.
- Use stopped-flow fluorometry to monitor fusion kinetics with NBD/Rhodamine FRET pairs.
- Compare results with unsaturated analogs (e.g., 1,2-dioleoyl derivatives) to isolate chain saturation effects .
What strategies mitigate oxidation or hydrolysis during long-term experiments with this compound?
Advanced Research Question
- Antioxidant addition : Include 0.01% butylated hydroxytoluene (BHT) in organic stock solutions.
- Inert atmosphere : Store solutions under argon or nitrogen.
- pH control : Maintain neutral pH (7.0–7.4) in aqueous buffers to minimize hydrolysis.
- Stability monitoring : Perform electrospray ionization mass spectrometry (ESI-MS) weekly to detect degradation products like lysophospholipids .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.